molecular formula C6H12O B14558141 Hex-1-EN-2-OL CAS No. 61923-57-7

Hex-1-EN-2-OL

Cat. No.: B14558141
CAS No.: 61923-57-7
M. Wt: 100.16 g/mol
InChI Key: IOMJAOKYRWWMNU-UHFFFAOYSA-N
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Description

Hex-1-en-2-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is known for its grassy or herbaceous odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-en-2-ol can be synthesized through various methods. One common method involves the hydration of hex-1-ene. In this process, hex-1-ene is reacted with concentrated sulfuric acid, followed by water, to produce hexan-2-ol. The reaction conditions typically involve cooling the reaction mixture in an ice bath and then adding sulfuric acid slowly to the hex-1-ene .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hex-1-yn-2-ol. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hex-1-en-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to hexan-2-ol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products

    Oxidation: Hex-1-en-2-one.

    Reduction: Hexan-2-ol.

    Substitution: Various esters depending on the substituent used.

Scientific Research Applications

Hex-1-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its role as a plant metabolite and its effects on plant-insect interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor. .

Mechanism of Action

The mechanism of action of hex-1-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. For example, it may interact with olfactory receptors in insects, influencing their behavior. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Hex-1-en-2-ol can be compared with other similar compounds such as:

    Hex-2-en-1-ol: Another unsaturated alcohol with the double bond between the second and third carbon atoms.

    Hexan-2-ol: A saturated alcohol with no double bonds.

    Hex-1-en-3-ol: An unsaturated alcohol with the hydroxyl group on the third carbon atom.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and hydroxyl group makes it particularly useful in certain chemical reactions and applications in the flavor and fragrance industry .

Properties

CAS No.

61923-57-7

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

hex-1-en-2-ol

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h7H,2-5H2,1H3

InChI Key

IOMJAOKYRWWMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)O

Origin of Product

United States

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